3-(Dimethylamino)-2-hydroxybenzamide
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Overview
Description
3-(Dimethylamino)-2-hydroxybenzamide is an organic compound with a molecular formula of C9H12N2O2 It is characterized by the presence of a dimethylamino group, a hydroxyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-2-hydroxybenzamide can be achieved through several methods. One common approach involves the reaction of 3-nitrobenzoyl chloride with dimethylamine, followed by reduction of the nitro group to an amino group and subsequent hydroxylation . Another method involves the direct acylation of 3-(dimethylamino)phenol with benzoyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization .
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-2-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-(dimethylamino)-2-oxo-benzamide.
Reduction: Formation of 3-(dimethylamino)-2-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the substituent used.
Scientific Research Applications
3-(Dimethylamino)-2-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties .
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-2-hydroxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s hydroxyl and dimethylamino groups play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)-1-propylamine: Similar in structure but lacks the hydroxyl and benzamide groups.
N,N-Dimethyl-1,3-diaminopropane: Contains a similar dimethylamino group but differs in the rest of the structure.
3-Dimethylaminobenzoic acid: Similar aromatic structure but with a carboxylic acid group instead of a hydroxyl group.
Uniqueness
3-(Dimethylamino)-2-hydroxybenzamide is unique due to the presence of both a hydroxyl group and a dimethylamino group on the benzamide moiety. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
3-(dimethylamino)-2-hydroxybenzamide |
InChI |
InChI=1S/C9H12N2O2/c1-11(2)7-5-3-4-6(8(7)12)9(10)13/h3-5,12H,1-2H3,(H2,10,13) |
InChI Key |
ADKDPXMOVPEOTJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC(=C1O)C(=O)N |
Origin of Product |
United States |
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